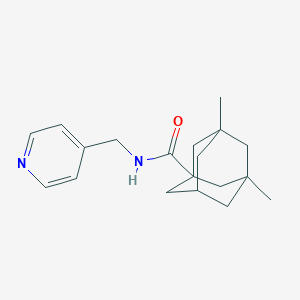![molecular formula C15H22ClN3O4S B5309383 4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5309383.png)
4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to exhibit potent inhibitory effects on certain enzymes and receptors, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is related to its ability to inhibit certain enzymes and receptors. For example, as mentioned earlier, this compound inhibits the activity of PDE5, which leads to increased blood flow. Additionally, this compound has been shown to inhibit the activity of certain ion channels, which can affect the function of various organs and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide are related to its ability to modulate the activity of certain enzymes and receptors. For example, inhibition of PDE5 can lead to increased blood flow, which can have beneficial effects on various organs and tissues. Additionally, inhibition of certain ion channels can affect the function of various organs and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide in lab experiments is its potent inhibitory effects on certain enzymes and receptors. This makes it a valuable tool for studying the function of these enzymes and receptors. However, one of the limitations of using this compound is that it may have off-target effects on other enzymes and receptors, which can complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. One area of research could be focused on identifying new targets for this compound. Additionally, research could be focused on developing new analogs of this compound with improved activity and selectivity. Finally, research could be focused on studying the pharmacokinetics and pharmacodynamics of this compound in vivo, which could provide valuable information for the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide involves several steps. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with N-(2-methoxyethyl)-4-methyl-1-piperazinecarboxamide to form the intermediate product, 4-chloro-N-(2-methoxyethyl)-4-methyl-1-piperazinecarboxamide. The final step involves the reaction of the intermediate product with sulfonyl chloride to form 4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide.
Applications De Recherche Scientifique
4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an inhibitor of certain enzymes and receptors. For example, this compound has been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), which is an enzyme that plays a key role in the regulation of blood flow. Inhibition of PDE5 can lead to increased blood flow, which makes this compound a potential candidate for the treatment of erectile dysfunction.
Propriétés
IUPAC Name |
4-chloro-N-(2-methoxyethyl)-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4S/c1-18-6-8-19(9-7-18)24(21,22)14-11-12(3-4-13(14)16)15(20)17-5-10-23-2/h3-4,11H,5-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOIIYDOMLGHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309311.png)
![4-{2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5309319.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5309325.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5309332.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5309336.png)
![2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5309346.png)

![1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5309360.png)
![N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5309368.png)
![8-[(3-chloro-2-buten-1-yl)thio]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5309389.png)
![2-(2-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5309393.png)
![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5309394.png)
![4-(cyclopropylmethyl)-1-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5309407.png)